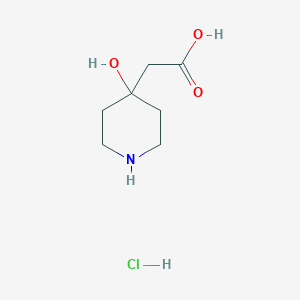

2-(4-Hydroxypiperidin-4-yl)acetic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Hydroxypiperidin-4-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C₇H₁₄ClNO₃ and a molecular weight of 195.65 g/mol It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is characterized by the presence of a hydroxyl group and an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxypiperidin-4-yl)acetic acid hydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the hydroxyl and acetic acid functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Analyse Chemischer Reaktionen

Reaction Types and Mechanisms

The chemical reactivity of 2-(4-Hydroxypiperidin-4-yl)acetic acid hydrochloride is governed by its functional groups, including the hydroxyl group, acetic acid moiety, and the piperidine ring. Key reaction pathways include oxidation, reduction, substitution, and condensation reactions.

Oxidation Reactions

The hydroxyl group (-OH) at the piperidine ring can undergo oxidation to form ketones or aldehydes. For example, potassium permanganate (KMnO₄) under acidic conditions can oxidize the hydroxyl group to a carbonyl group, yielding derivatives such as 2-(4-oxopiperidin-4-yl)acetic acid.

Reduction Reactions

The acetic acid moiety (-COOH) can be reduced to an alcohol (-CH₂OH) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction typically requires anhydrous conditions and generates 2-(4-hydroxypiperidin-4-yl)ethanol.

Substitution Reactions

The hydroxyl group and piperidine ring are susceptible to nucleophilic substitution. For instance, methanol or ethanol in the presence of bases like sodium hydroxide (NaOH) can replace the hydroxyl group, forming methoxy or ethoxy derivatives.

Condensation Reactions

The acetic acid group participates in condensation reactions, such as the formation of hydrazides or imines. For example, reaction with aromatic aldehydes under reflux in ethanol/acetic acid yields aryliden-hydrazides, as demonstrated in the synthesis of N'-benzylidene-2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetohydrazide (compound 3a ) .

Common Reagents and Conditions

The choice of reagents and reaction conditions critically influences product yield and selectivity:

| Reaction Type | Reagents | Conditions | Key Products |

|---|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄) | Acidic medium, elevated temperatures | Ketones/aldehydes |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Anhydrous conditions, controlled heating | Alcohols |

| Substitution (Hydroxyl) | Methanol/ethanol, sodium hydroxide (NaOH) | Basic medium, reflux | Methoxy/ethoxy derivatives |

| Condensation (Hydrazide) | Aromatic aldehydes, ethanol/acetic acid | Reflux for 3 hours | Aryliden-hydrazides |

Oxidation Products

Oxidation of the hydroxyl group yields 2-(4-oxopiperidin-4-yl)acetic acid , which can undergo further derivatization. For example, subsequent reactions with hydrazine derivatives may form heterocycles.

Reduction Products

Reduction of the acetic acid group produces 2-(4-hydroxypiperidin-4-yl)ethanol , a primary alcohol with potential applications in medicinal chemistry.

Substitution Products

Substitution of the hydroxyl group with methoxy or ethoxy groups generates derivatives like 2-(4-methoxypiperidin-4-yl)acetic acid , which may exhibit altered biological activity.

Condensation Products

The synthesis of N'-benzylidene-2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetohydrazide (compound 3a ) involves refluxing the parent compound with benzaldehyde in ethanol/acetic acid. The product exhibits distinct spectral characteristics:

Structural Insights

Analytical data from condensation products (e.g., melting points, IR, and NMR spectra) provide critical insights into reaction mechanisms. For instance, the formation of N'-benzylidene derivatives confirms the reactivity of the acetic acid group in nucleophilic condensation .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-(4-Hydroxypiperidin-4-yl)acetic acid hydrochloride is being explored for its potential therapeutic applications:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications in the piperidine structure can enhance efficacy against cervical cancer cells, with IC50 values reported around 6.52 μM .

- Analgesic Properties : The compound has demonstrated broad-spectrum analgesic activity in both nociceptive and neuropathic pain models, suggesting potential use in pain management therapies .

Enzyme Interaction Studies

The compound's interaction with specific enzymes and receptors is a focal point of ongoing research:

- Receptor Binding : It has been studied for its binding affinity to histamine and sigma receptors, which are crucial in pain modulation and other physiological processes .

- Enzyme Inhibition : Preliminary findings suggest that the compound may inhibit enzymes involved in metabolic pathways, although specific targets require further investigation .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block:

- Synthesis of Complex Molecules : The compound is utilized as a reagent in various organic reactions, facilitating the synthesis of more complex molecules.

- Production of Specialty Chemicals : It is employed in the industrial production of specialty chemicals and as an intermediate in synthesizing other compounds.

Anticancer Potential

A notable study highlighted the effectiveness of derivatives containing the piperidine structure against cervical cancer cells. The derivatives were synthesized and tested, revealing that structural modifications significantly influenced their anticancer activity compared to standard treatments like cisplatin .

Pain Modulation Research

Another investigation focused on the analgesic properties of piperidine derivatives, including this compound. The results indicated significant analgesic effects across various pain models, supporting its potential therapeutic applications in pain management .

Wirkmechanismus

The mechanism of action of 2-(4-Hydroxypiperidin-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and acetic acid functional groups play a crucial role in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating certain enzymes, leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Piperidine: A basic six-membered ring containing one nitrogen atom, used as a precursor for various derivatives.

4-Hydroxypiperidine: A hydroxylated derivative of piperidine, similar in structure but lacking the acetic acid moiety.

4-Piperidone: A ketone derivative of piperidine, differing in the oxidation state of the functional group.

Uniqueness

2-(4-Hydroxypiperidin-4-yl)acetic acid hydrochloride is unique due to the presence of both hydroxyl and acetic acid functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications .

Biologische Aktivität

2-(4-Hydroxypiperidin-4-yl)acetic acid hydrochloride is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications in various therapeutic areas, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring with a hydroxyl group and an acetic acid moiety, which are crucial for its biological interactions. The molecular formula is C8H14ClN1O3 with a molecular weight of approximately 195.66 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound's hydroxyl and acetic acid functional groups enhance its binding affinity, allowing it to modulate various biochemical pathways. Notably, it may act as an inhibitor or activator of certain enzymes, influencing physiological responses such as neurotransmission and cellular signaling pathways .

Antiviral Properties

Recent studies have indicated that derivatives of piperidine compounds exhibit antiviral activity against various viruses, including coronaviruses. For instance, a related compound showed an EC50 value of 7.4 µM against human coronavirus 229E, suggesting that structural modifications in piperidine derivatives can enhance their antiviral efficacy .

Neuropharmacological Effects

The compound's structure suggests potential interactions with muscarinic receptors, which are involved in cholinergic signaling pathways. This interaction may be beneficial in treating neuropsychiatric disorders such as schizophrenia. The modulation of neurotransmitter systems by compounds with similar structures has been documented, indicating the potential for therapeutic applications in mental health.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antiviral | EC50 = 7.4 µM against HCoV-229E | |

| Neuropharmacological | Potential modulation of muscarinic receptors | |

| Cytotoxicity | Selective toxicity towards cancer cells |

Case Studies

- Antiviral Activity : A study evaluated the antiviral properties of various piperidine derivatives, including this compound. The results demonstrated significant antiviral activity against HCoV-229E, suggesting its potential as a therapeutic agent in viral infections .

- Neuropharmacological Effects : In another investigation, compounds structurally related to this compound were tested for their effects on neurotransmitter systems. The findings indicated that these compounds could effectively modulate cholinergic signaling, providing a basis for their use in treating neuropsychiatric disorders.

Eigenschaften

IUPAC Name |

2-(4-hydroxypiperidin-4-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c9-6(10)5-7(11)1-3-8-4-2-7;/h8,11H,1-5H2,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOELGNOAYKTTRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CC(=O)O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.